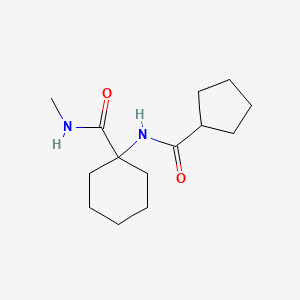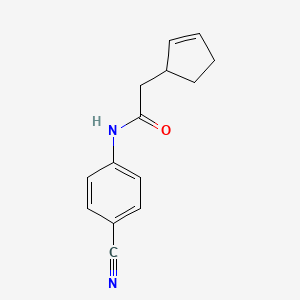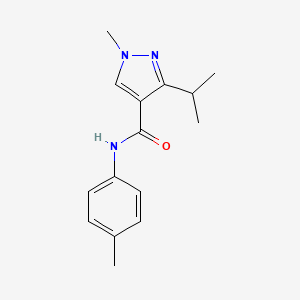
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide, also known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACPCA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning, memory, and addiction.
Aplicaciones Científicas De Investigación
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of mGluR5, which has been implicated in a variety of neurological disorders, including schizophrenia, depression, and addiction. 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of these disorders, suggesting that it may have therapeutic potential.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves its selective antagonism of mGluR5. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By blocking the activity of mGluR5, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its selectivity for mGluR5, which allows for more precise manipulation of this receptor compared to non-selective antagonists. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a favorable safety profile in animal models, suggesting that it may be a safe and effective therapeutic agent. However, one limitation of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. One area of interest is the development of more potent analogs of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide that may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide on cognitive function and other neurological processes. Finally, clinical trials are needed to determine the safety and efficacy of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide in humans.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclopropylamine with acetyl chloride to form N-acetylcyclopropylamine. This compound is then reacted with 4-piperidone to form N-acetyl-1-cyclopropylethylpiperidin-4-one. Finally, this compound is reacted with ethyl chloroformate to form 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. The overall yield of this synthesis method is approximately 30%.
Propiedades
IUPAC Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(11-3-4-11)14-13(17)12-5-7-15(8-6-12)10(2)16/h9,11-12H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUPDHMNYPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)




![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)






![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)